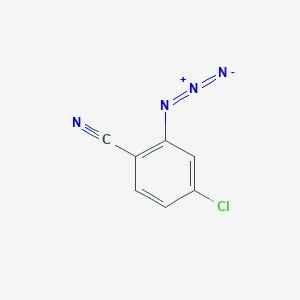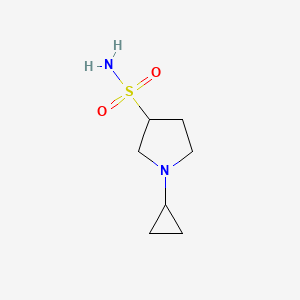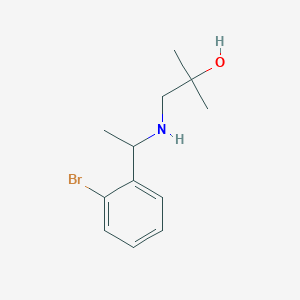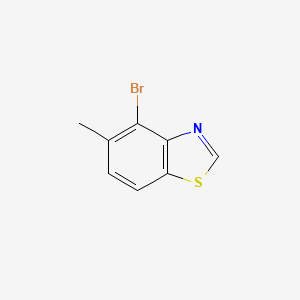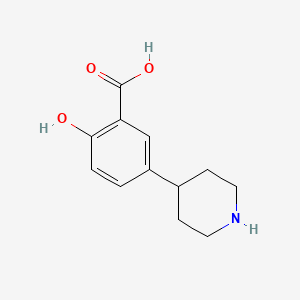
2-Hydroxy-5-(piperidin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(piperidin-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxy group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(piperidin-4-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a substituted benzoic acid derivative.
Piperidinyl Substitution:
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(piperidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The piperidinyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-(piperidin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(piperidin-4-yl)benzoic acid involves its interaction with specific molecular targets. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Lacks the piperidinyl group, making it less versatile in terms of functionalization.
5-(Piperidin-4-yl)benzoic acid: Lacks the hydroxyl group, which may reduce its potential for hydrogen bonding interactions.
2-Hydroxy-5-methylbenzoic acid:
Uniqueness
2-Hydroxy-5-(piperidin-4-yl)benzoic acid is unique due to the presence of both the hydroxyl and piperidinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-hydroxy-5-piperidin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H15NO3/c14-11-2-1-9(7-10(11)12(15)16)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2,(H,15,16) |
InChI Key |
SCGBYTGKZARIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)

![(2E)-2-[(3-hydroxyphenyl)methylidene]butanoic acid](/img/structure/B13637477.png)
![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)


![Methyl 2-[(5-methoxy-2-nitrophenyl)amino]propanoate](/img/structure/B13637496.png)

![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
